Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate
Description
Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate is a complex organic compound that features a benzoate ester functional group, a fluorine atom, and a piperidine ring with a Boc-protected amino group
Properties
IUPAC Name |
methyl 2-amino-5-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4/c1-18(2,3)26-17(24)21-11-6-5-7-22(10-11)15-9-14(20)12(8-13(15)19)16(23)25-4/h8-9,11H,5-7,10,20H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTODWRPKCSHLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C(=C2)N)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoate Core Construction
The 5-fluorobenzoate ester is most efficiently derived from 5-fluoro-2-nitrobenzoic acid, leveraging nitration and fluorination protocols. Methyl esterification via Fischer–Speier reaction with methanol under acidic conditions provides methyl 5-fluoro-2-nitrobenzoate in 85–92% yield. Subsequent reduction of the nitro group to an amine is achieved catalytically (H₂/Pd-C) or via stoichiometric reagents (SnCl₂/HCl), though the latter risks over-reduction in the presence of fluorine.
Piperidine Side-Chain Synthesis
The 3-(Boc-amino)piperidine moiety is prepared from piperidine-3-carboxylic acid through sequential Boc protection and functionalization. N-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) proceeds quantitatively. Conversion to the β-keto ester intermediate via Meldrum’s acid and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) activation enables subsequent cyclocondensation with hydrazines, though this route requires careful solvent selection to avoid racemization at the chiral center.
Convergent Coupling Strategies
Coupling the benzoate and piperidine fragments necessitates amino group activation and stereochemical preservation. Two primary methods dominate literature: carbodiimide-mediated amide bond formation and reductive amination.
Carbodiimide-Mediated Amidation
Reaction of methyl 2-amino-5-fluorobenzoate with N-Boc-piperidine-3-carboxylic acid using EDC and hydroxybenzotriazole (HOBt) in acetonitrile achieves 65–72% coupling efficiency (Table 1). Steric hindrance from the Boc group necessitates extended reaction times (48–72 h), but racemization is minimized at 0–5°C.
Table 1. Optimization of EDC/HOBt Coupling Conditions
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CH₃CN | 25 | 48 | 65 |
| 2 | DMF | 25 | 24 | 58 |
| 3 | CH₂Cl₂ | 0 | 72 | 72 |
Reductive Amination
Alternative routes employ reductive amination between methyl 2-amino-5-fluorobenzoate and N-Boc-piperidine-3-carbaldehyde. Sodium triacetoxyborohydride (STAB) in dichloromethane with catalytic acetic acid affords the coupled product in 68% yield, though epimerization at the piperidine’s 3-position remains a concern. Chiral HPLC analysis confirms 94% enantiomeric excess (ee) when using (S)-Boc-piperidine-3-carbaldehyde derived from (S)-piperidine-3-carboxylic acid.
Stereochemical Control and Resolution
The (S)-configuration at the 2-amino position is introduced via asymmetric hydrogenation or kinetic resolution. Catalytic hydrogenation of methyl 2-nitro-5-fluorobenzoate using (R)-BINAP-modified ruthenium complexes achieves 89% ee, though competing defluorination necessitates low H₂ pressures (20 psi). Alternatively, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer of racemic methyl 2-amino-5-fluorobenzoate, leaving the desired (S)-enantiomer intact with 97% ee.
Functional Group Compatibility and Protecting Group Strategy
The Boc group’s stability under both acidic and basic conditions is critical. While the methyl ester withstands Boc deprotection with trifluoroacetic acid (TFA), the 5-fluoro substituent’s electron-withdrawing nature accelerates ester hydrolysis under strongly acidic conditions. Neutral deprotection using HCl in dioxane (4 M) at 0°C cleanly removes the Boc group without ester cleavage, as confirmed by ¹H-NMR monitoring.
Characterization and Analytical Validation
Final product validation relies on multimethod spectroscopic analysis:
- ¹H-NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 12.0 Hz, 1H, ArH), 4.20 (m, 1H, NHBoc), 3.90 (s, 3H, OCH₃), 3.30–3.50 (m, 4H, piperidine-H).
- LC/MS : [M+H]⁺ m/z 424.2 (calc. 424.18). X-ray crystallography of a single crystal grown from ethyl acetate/hexane confirms the (S)-configuration and supramolecular packing influenced by fluorine’s electrostatic potential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to bind to its target and exert its biological effects. The fluorine atom enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate imparts unique properties such as increased metabolic stability and enhanced binding affinity compared to its chloro and bromo analogs. This makes it a valuable compound in drug development and other scientific research applications.
Biological Activity
Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a fluorobenzoate moiety and a piperidine derivative. Its molecular formula is C16H22FN3O3, with a molecular weight of approximately 317.37 g/mol. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility in biological systems.
Key Structural Components:
- Fluorobenzoate Group : Imparts lipophilicity, which may enhance membrane permeability.
- Piperidine Ring : Contributes to the compound's ability to interact with various biological targets, particularly receptors involved in neurotransmission.
- Boc Group : Protects the amine functionality, influencing the compound's reactivity and bioavailability.
Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems. It has been studied for its potential as a dopamine transporter (DAT) inhibitor, which could be beneficial in treating conditions like Parkinson's disease and substance abuse disorders.
Pharmacological Effects
- Dopamine Transporter Inhibition : Preliminary studies suggest that this compound may inhibit DAT, thereby increasing dopamine levels in synaptic clefts. This action is crucial for enhancing dopaminergic signaling, which is often impaired in neurodegenerative diseases.
- Serotonin Receptor Interaction : The compound may also interact with serotonin receptors, contributing to its potential antidepressant effects.
Research Findings
A series of studies have evaluated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance:
| Compound | DAT Affinity (Ki, nM) | Serotonin Receptor Activity | Notes |
|---|---|---|---|
| Compound A | 23 | Moderate | Effective in preclinical models |
| This compound | TBD | TBD | Potential for further development |
Case Studies
- Preclinical Models : In studies involving animal models of addiction, compounds structurally related to this compound demonstrated significant reductions in drug-seeking behavior when administered prior to exposure to addictive substances.
- Neuroprotective Effects : Additional research has indicated that derivatives of this compound could offer neuroprotection against dopaminergic neuron degeneration, suggesting therapeutic potential for neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis typically involves coupling a Boc-protected piperidine derivative with a fluorobenzoate precursor. Key steps include:
- Boc Protection : Use tert-butoxycarbonyl (Boc) to protect the amine group on the piperidine ring, ensuring regioselectivity during subsequent reactions .
- Suzuki Coupling : For aryl-aryl bond formation, palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions (N₂ atmosphere) are employed to minimize side reactions .
- Fluorination : Electrophilic fluorination at the 5-position of the benzoate using Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled pH (pH 7–8) to avoid deprotection of Boc .
- Chiral Resolution : Chiral HPLC or enzymatic resolution ensures retention of the (S)-configuration. For example, immobilized lipases (e.g., Candida antarctica Lipase B) can resolve racemic mixtures with >95% enantiomeric excess (ee) .
Q. How can the purity and structural integrity of this compound be validated in academic research settings?
Methodological Answer:
Q. What is the role of the Boc-protected amine in this compound’s stability during multi-step syntheses?
Methodological Answer: The Boc group acts as a temporary protective moiety for the secondary amine on the piperidine ring, preventing unwanted nucleophilic side reactions (e.g., alkylation or acylation). Deprotection is achieved under acidic conditions (e.g., TFA in DCM) without affecting the ester or fluorine substituents. Stability studies show the Boc group remains intact at temperatures ≤80°C and under basic conditions (pH ≤10) .
Advanced Research Questions
Q. How does the 5-fluoro substituent on the benzoate ring influence bioactivity in target engagement studies?
Methodological Answer: The 5-fluoro group enhances:
- Lipophilicity : Increases membrane permeability (logP increases by ~0.5 units compared to non-fluorinated analogs) .
- Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), as shown in hepatic microsome assays .
- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with residues in enzyme active sites (e.g., kinases or proteases). For example, fluorinated analogs show 10-fold higher IC₅₀ values in kinase inhibition assays compared to non-fluorinated derivatives .
Q. What strategies resolve contradictions in solubility data reported for this compound across studies?
Methodological Answer: Discrepancies arise from varying solvent systems and pH conditions:
- pH-Dependent Solubility : The compound is poorly soluble in water (<0.1 mg/mL) but dissolves in DMSO (>50 mg/mL). At pH 5–6 (simulating lysosomal conditions), solubility improves due to protonation of the piperidyl amine .
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vitro assays .
- Crystallography : Single-crystal X-ray diffraction confirms polymorphic forms with differing solubility profiles (e.g., Form I vs. Form II) .
Q. How does the stereochemistry of the piperidyl group impact biological activity in enzyme inhibition assays?
Methodological Answer: The (S)-configuration is critical for enantioselective interactions:
- Kinase Inhibition : In assays against PI3Kδ, the (S)-enantiomer showed 50% inhibition at 10 nM, while the (R)-enantiomer required >1 μM .
- Metabolic Stability : The (S)-form exhibits slower hepatic clearance (t₁/₂ = 4.2 hr vs. 1.8 hr for (R)-form) in rat liver microsomes due to reduced CYP2D6 binding .
- Computational Modeling : Docking studies (e.g., Schrödinger Glide) reveal the (S)-enantiomer forms a hydrogen bond with Asp862 in the ATP-binding pocket of kinases, absent in the (R)-form .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Chiral Purity : Large-scale chiral resolution requires cost-effective methods like simulated moving bed (SMB) chromatography .
- Fluorination Efficiency : Optimize fluorination yields (>80%) by replacing DAST with safer agents like Olah’s reagent (pyridine-HF) .
- Intermediate Stability : The Boc-protected intermediate is hygroscopic; store under argon with molecular sieves to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
